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Bicyclo[2.2.2]octan-1-ol, acetate

Cat. No.: B15389349
CAS No.: 56714-23-9
M. Wt: 186.25 g/mol
InChI Key: WONMVSCOXZFSRH-UHFFFAOYSA-N
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Description

Significance of Rigid Bridgehead Bicyclic Architectures in Chemical Research

Rigid bridgehead bicyclic architectures, such as those found in bicyclo[2.2.2]octane, are of profound interest in various fields of chemical research, particularly in medicinal chemistry and materials science. Their rigid, three-dimensional frameworks offer a level of conformational pre-organization that is not achievable with more flexible, linear, or monocyclic systems. tcd.ie This rigidity is a key attribute, allowing for the precise spatial positioning of functional groups. tcd.ie

In drug design, replacing flexible, "flat" aromatic rings with saturated, C(sp3)-rich scaffolds like bicyclo[2.2.2]octane is a strategy known as "escaping from flatland". rsc.org This approach can lead to significant improvements in a drug candidate's properties, including enhanced metabolic stability, increased solubility, and improved binding affinity to biological targets. rsc.orgnih.gov The defined exit vectors of these scaffolds allow for optimized interactions with protein binding sites. nih.gov Furthermore, the saturated nature of these alkane systems often results in lower reactivity compared to aromatic systems, potentially leading to a longer lifespan within the body. tcd.ie

The unique structural and electronic properties of these systems also drive fundamental chemical research. For instance, the strain inherent in some bicyclic scaffolds can lead to unusual reactivity and transannular electronic interactions not typically observed in acyclic alkanes. tcd.ie The study of bridgehead reactivity in these systems, including the formation and reactions of bridgehead carbocations and enones, has opened up novel pathways for the synthesis of complex molecules. iastate.edu These carbocations are notable for their stability against hydride shifts, a common issue in other carbocationic systems. iastate.edu

Overview of Bicyclo[2.2.2]octane-1-ol, acetate (B1210297) as a Subject of Academic Inquiry

Bicyclo[2.2.2]octan-1-ol, acetate, as a specific derivative of the bicyclo[2.2.2]octane framework, is a subject of academic interest primarily due to its role as a synthetic intermediate. Research has explored its formation through various synthetic routes, often as part of a mixture of related products.

For instance, the reaction of 1,4-dimethylene cyclohexane (B81311) with an oxidizing agent in the presence of a palladium catalyst can yield a mixture containing 4-acetoxybicyclo[2.2.2]octan-1-ol. justia.comgoogle.com This reaction highlights the utility of transition metal-catalyzed transformations in accessing these complex bicyclic systems. justia.comgoogle.com The product mixture often includes bicyclo[2.2.2]octane-1,4-diol and 1,4-diacetoxybicyclo[2.2.2]octane, and the selectivity towards a specific product can be influenced by the reaction conditions. justia.comgoogle.com

The compound itself serves as a precursor to other valuable bicyclo[2.2.2]octane derivatives. For example, both 4-acetoxybicyclo[2.2.2]octan-1-ol and bicyclo[2.2.2]octane-1,4-diol can be converted to 1,4-diacetoxybicyclo[2.2.2]octane. justia.com These diacetoxy compounds are, in turn, important building blocks for the synthesis of therapeutic agents, including adenosine (B11128) receptor antagonists. justia.com

Historical Context and Evolution of Bicyclo[2.2.2]octane Chemistry

The chemistry of bicyclo[2.2.2]octane and its derivatives has evolved significantly over the decades. Early interest in these systems was often driven by the desire to understand the fundamental principles of stereochemistry and reaction mechanisms in constrained polycyclic systems. The Diels-Alder reaction has historically been a cornerstone for the construction of the bicyclo[2.2.2]octene skeleton, which can then be further elaborated. sci-hub.searkat-usa.org For example, the addition of ethylene (B1197577) to 1,3-cyclohexadiene (B119728) provides a direct route to bicyclo[2.2.2]octene. sci-hub.se

Investigations into the reactivity of these systems have uncovered interesting and sometimes unexpected chemical behavior. For instance, free-radical reactions, such as the chlorination of bicyclo[2.2.2]octane, have been shown to produce bridgehead-substituted products, a result that differs from the behavior of related bicyclic systems like norbornane. sci-hub.se

The development of new synthetic methodologies has greatly expanded the accessibility and variety of bicyclo[2.2.2]octane derivatives. justia.com This includes the use of transition metal catalysis and the exploration of novel rearrangement reactions. justia.comescholarship.org The ongoing interest in these scaffolds, particularly as bioisosteres in medicinal chemistry, continues to fuel the development of more efficient and scalable synthetic routes to these valuable compounds. nih.govnih.govresearchgate.net

Interactive Data Tables

Physical and Chemical Properties of Bicyclo[2.2.2]octan-1-ol

PropertyValueSource
Molecular Formula C₈H₁₄O nih.govnist.gov
Molecular Weight 126.20 g/mol nih.gov
CAS Registry Number 20534-58-1 nih.govnist.gov
IUPAC Name bicyclo[2.2.2]octan-1-ol nih.gov

Physical and Chemical Properties of Bicyclo[2.2.2]octane

PropertyValueSource
Molecular Formula C₈H₁₄ chemicalbook.comnih.govnist.gov
Molecular Weight 110.20 g/mol nih.gov
CAS Registry Number 280-33-1 chemicalbook.comnih.govnist.gov
Melting Point 169.85 °C chemicalbook.com
Boiling Point 141.55 °C (estimate) chemicalbook.com
Density 0.7959 (estimate) chemicalbook.com
Refractive Index 1.4710 (estimate) chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O3 B15389349 Bicyclo[2.2.2]octan-1-ol, acetate CAS No. 56714-23-9

Properties

CAS No.

56714-23-9

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

acetic acid;bicyclo[2.2.2]octan-1-ol

InChI

InChI=1S/C8H14O.C2H4O2/c9-8-4-1-7(2-5-8)3-6-8;1-2(3)4/h7,9H,1-6H2;1H3,(H,3,4)

InChI Key

WONMVSCOXZFSRH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CC2(CCC1CC2)O

Origin of Product

United States

Synthetic Methodologies for Bicyclo 2.2.2 Octan 1 Ol, Acetate and Its Congeners

Precursor Synthesis and Building Block Generation

The efficient synthesis of the bicyclo[2.2.2]octane core often relies on the strategic preparation of key precursors. These building blocks are designed to facilitate the crucial cyclization step that forms the characteristic bridged ring system.

Approaches to 1,4-Dimethylene Cyclohexane (B81311) Intermediates

1,4-Dimethylene cyclohexane is a pivotal precursor for the synthesis of 1,4-disubstituted bicyclo[2.2.2]octane derivatives. google.com A known two-step conversion from 1,4-cyclohexanedimethanol (B133615) (1,4-CHDM) provides access to this intermediate. google.com This diene is then primed for cyclization reactions to form the bicyclic system.

Synthesis of Substituted Cyclohexanones and Cyclohexadienes for Bicyclo[2.2.2]octane Construction

Substituted cyclohexanones and cyclohexadienes are versatile precursors for constructing the bicyclo[2.2.2]octane skeleton, primarily through Diels-Alder reactions. The Birch reduction of aromatic compounds is a common method for producing 1,4-cyclohexadienes. cdnsciencepub.comorganic-chemistry.org For instance, the reduction of o-methylanisole can yield a diene that, although unstable, can be used in situ for Diels-Alder reactions. cdnsciencepub.com

Furthermore, 6-acetoxy-6-alkenylcyclohexa-2,4-dien-1-ones, generated from the oxidation of 2-alkenylphenols with lead tetraacetate in acetic acid, can undergo intramolecular Diels-Alder reactions to form bicyclo[2.2.2]octane skeletons. nih.gov The substitution pattern on the cyclohexadiene ring plays a crucial role in directing the regioselectivity of the cycloaddition. nih.gov

Direct Synthesis of Bicyclo[2.2.2]octan-1-ol, acetate (B1210297) via Oxidative Cyclization

Direct methods for the synthesis of the bicyclo[2.2.2]octane core, such as oxidative cyclization, offer an efficient route that can establish multiple stereocenters in a single step.

Palladium-Catalyzed Oxidation of Dienes to Form Bicyclo[2.2.2]octanes

A novel and efficient method for preparing 1,4-disubstituted bicyclo[2.2.2]octane derivatives involves the palladium-catalyzed oxidative cyclization of 1,4-dimethylene cyclohexane. google.com This process utilizes a transition metal catalyst in the presence of an oxidizing agent to yield an oxo-substituted bicyclo[2.2.2]octane species, which can be further derivatized. google.com Palladium catalysis has also been instrumental in the oxidative cyclization of terminal bis(vinylboronate esters) to generate strained cyclic dienes that can undergo subsequent electrocyclizations. escholarship.org While not directly forming the bicyclo[2.2.2]octane system in one step, these methods highlight the power of palladium catalysis in constructing complex cyclic systems. escholarship.orgrsc.org

Influence of Oxidizing Agents and Catalytic Systems on Selectivity

In palladium-catalyzed reactions, the ligand employed can significantly influence the regioselectivity. For example, in the carbocyclization of dienallenes, the use of a binaphthyl phosphoric acid additive can switch the outcome between the formation of a cyclohexene (B86901) and a cyclobutene. nih.gov Similarly, in the synthesis of bicyclic ethers, a palladium redox-relay process ensures complete diastereoselectivity for a cis-ring fusion. rsc.org

Diels-Alder Cycloaddition Strategies for Bicyclo[2.2.2]octane Core Formation

The Diels-Alder reaction is a powerful and widely used method for constructing the bicyclo[2.2.2]octane core. This [4+2] cycloaddition reaction between a conjugated diene and a dienophile can efficiently generate the bicyclic skeleton. nih.govescholarship.org

Intramolecular Diels-Alder (IMDA) reactions are particularly effective. For example, 6-acetoxy-6-alkenylcyclohexa-2,4-dien-1-ones can undergo IMDA reactions to form bicyclo[2.2.2]octane structures. nih.gov The regioselectivity of these reactions can be influenced by the nature of the dienophile and can be predicted using density functional theory (DFT) calculations. nih.gov

Intermolecular Diels-Alder reactions are also common. The reaction between 1-methyl-2-methoxy-1,3-hexadiene and a suitable dienophile has been explored as a route to 1-methylbicyclo[2.2.2]oct-5-en-2-one. cdnsciencepub.com However, challenges such as polymerization and lack of stereoselectivity can sometimes hinder the efficiency of this approach. escholarship.org

Below is a table summarizing various Diels-Alder strategies for the synthesis of bicyclo[2.2.2]octane derivatives:

DieneDienophileReaction TypeKey Features
6-Acetoxy-6-alkenylcyclohexa-2,4-dien-1-oneInternal alkeneIntramolecularConstructs bridged seven- and eight-membered rings and bicyclo[2.2.2]octane skeletons. nih.gov
1-Methyl-2-methoxy-1,3-hexadieneVariousIntermolecularAn alternative route for the preparation of substituted bicyclo[2.2.2]oct-5-en-2-ones. cdnsciencepub.com
Functionalized acyclic dienesArynesIntermolecularYields cis-substituted dihydronaphthalene building blocks. organic-chemistry.org
Modified Wessely oxidation productsAcrylic acid, cinnamic acid, etc.IntramolecularLeads to the synthesis of bicyclo[2.2.2]octenones. researchgate.net

Regioselective and Stereoselective Considerations in Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone for constructing the bicyclo[2.2.2]octane skeleton. rsc.org The success of this strategy hinges on controlling its regioselectivity and stereoselectivity.

Regioselectivity: In cases where both the diene and dienophile are unsymmetrical, the reaction can lead to different constitutional isomers. The outcome is governed by the electronic properties of the substituents on the reacting partners. For instance, in the synthesis of bicyclo[2.2.2]diazaoctane cores, the reaction between an electron-rich pyrazinone diene and an electron-deficient acrylate (B77674) dienophile can be challenging to control. However, using a dienophile like methyl 2-nitroacrylate can effectively reverse the regioselectivity, favoring the formation of the desired isomer where the carboxyl group is positioned near the indole (B1671886) nucleus. scispace.com This reversal is attributed to the powerful electron-withdrawing nature of the nitro group, which alters the frontier molecular orbital interactions that dictate the cycloaddition's orientation. scispace.com

Stereoselectivity: The Diels-Alder reaction typically proceeds via a concerted mechanism, leading to a high degree of stereocontrol. The most significant stereochemical consideration is the endo/exo selectivity. The endo transition state is often favored due to secondary orbital interactions, a phenomenon known as the "endo rule." However, this preference is not absolute and can be influenced by steric hindrance, solvent effects, and the use of catalysts. In the synthesis of bicyclo[2.2.2]diazaoctane scaffolds for natural products like (±)-brevianamide B, the intermolecular [4+2] cycloaddition between pyrazinone-type dienes and dienophiles like maleic anhydride (B1165640) proceeds with a notable endo preference. wm.edu This selectivity was crucial for establishing the correct relative stereochemistry in the resulting cycloadduct. wm.edu

Intramolecular Diels-Alder Reactions in Bicyclo[2.2.2]octenone Synthesis

The intramolecular Diels-Alder (IMDA) reaction, where the diene and dienophile are tethered within the same molecule, offers a powerful and efficient route to bicyclo[2.2.2]octenone systems. This approach provides access to regioisomers and stereoisomers that may not be obtainable through conventional intermolecular pathways. cdnsciencepub.comacs.org

A notable application of the IMDA reaction is the synthesis of bicyclo[2.2.2]octenones from substituted phenols. cdnsciencepub.comresearchgate.net In a "modified" Wessely oxidation, a phenol (B47542) like 2,6-dimethylphenol (B121312) is oxidized with lead tetraacetate in the presence of an unsaturated carboxylic acid (e.g., acrylic acid, cinnamic acid). researchgate.net This generates an o-benzoquinone intermediate that is tethered to a dienophile. Subsequent heating in a solvent like benzene (B151609) triggers an intramolecular cycloaddition, yielding complex exo-6-hydroxy-4,6-dimethyl-5-oxobicyclo[2.2.2]oct-7-ene-exo-2-carboxylic acid lactones. cdnsciencepub.com The geometry of the resulting bicyclic system can be distorted by the presence of the fused lactone ring. researchgate.net

Another elegant IMDA strategy involves the tandem oxidative acetalization of 2-methoxyphenols. acs.org Oxidation of compounds like methyl vanillate (B8668496) in the presence of dienophilic alcohols (e.g., allyl alcohol, cinnamyl alcohol) generates masked o-benzoquinones in situ. These intermediates readily undergo intramolecular cycloaddition under the reaction conditions to furnish highly functionalized bicyclo[2.2.2]octenone derivatives in good yields (up to 80%). acs.org This tandem process allows for the construction of complex tricyclic systems with distinct regio- and stereochemistry that are equivalent to the meta and syn adducts, which are not typically formed in intermolecular Diels-Alder reactions of o-benzoquinones. acs.org

IMDA Precursor TypeReagentsResulting StructureReference
2,6-Disubstituted PhenolLead tetraacetate, unsaturated carboxylic acidexo-6-Hydroxy-4,6-dimethyl-5-oxobicyclo[2.2.2]oct-7-ene-exo-2-carboxylic acid lactone cdnsciencepub.com
2-MethoxyphenolOxidant, dienophilic alcohol4-Oxatricyclo[4.3.1.03,7]decenones acs.org

Enantioselective Synthetic Routes to Chiral Bicyclo[2.2.2]octane Derivatives

The synthesis of single-enantiomer bicyclo[2.2.2]octane derivatives is critical for applications in medicinal chemistry and asymmetric catalysis, where specific stereoisomers often exhibit desired biological activity or catalytic efficiency. acs.org Enantioselective synthesis is achieved through two main strategies: asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other, and enzymatic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture.

Organocatalytic Approaches for Asymmetric Construction

Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations, avoiding the need for metal catalysts. researchgate.net This field has provided powerful tools for constructing chiral bicyclo[2.2.2]octane scaffolds.

One successful approach is the hydroxylative dearomatization of phenols. A chiral oxaziridinium organocatalyst, which is available in both enantiomeric forms, can catalyze a tandem ortho-hydroxylative phenol dearomatization and [4+2] cycloaddition. nih.gov This method yields dearomatized bicyclo[2.2.2]octenone products with high enantioselectivity (e.g., 99:1 enantiomeric ratio for (+)-biscarvacrol). nih.gov

Proline and its derivatives are also prominent organocatalysts. A modified proline catalyst, N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide, has been used to catalyze the reaction between aliphatic imines and dienophiles, providing access to bicyclo[2.2.2]octanes with high enantioselectivity and a preference for the endo product. acs.org Similarly, diphenylprolinol silyl (B83357) ether catalyzes a tandem Mukaiyama-Michael/intramolecular Michael reaction sequence between dienol silyl ethers and α,β-unsaturated aldehydes. researchgate.net This one-pot reaction synthesizes bicyclo[2.2.2]octanone derivatives as a single isomer in nearly optically pure form. researchgate.net

OrganocatalystReaction TypeSubstratesKey FeatureReference
Chiral OxaziridiniumTandem o-HPD-[4+2] ReactionPhenolsHighly enantioselective dearomatization (up to 99:1 e.r.) nih.gov
Modified ProlineAza-Diels-AlderAliphatic imines, dienophilesHigh enantioselectivity, favors endo product acs.org
Diphenylprolinol silyl etherTandem Michael ReactionsDienol silyl ether, α,β-unsaturated aldehydesAccess to optically pure bicyclo[2.2.2]octanone derivatives researchgate.net

Enzymatic Resolution and Biocatalysis in Bicyclo[2.2.2]octane Synthesis

Biocatalysis leverages the high selectivity of enzymes to perform stereospecific transformations. Enzymatic resolution is a common technique where an enzyme selectively modifies one enantiomer of a racemic mixture, allowing for the easy separation of the reacted and unreacted stereoisomers.

Lipases are frequently employed for this purpose. A practical synthesis of chiral bicyclo[2.2.2]octane-2,5-dione, a precursor for chiral ligands, was achieved through the resolution of a racemic enol acetate derivative using immobilized lipases. nih.gov This chemoenzymatic approach combines a chemical synthesis (Diels-Alder reaction) with a biocatalytic resolution step. nih.gov In another example, highly functionalized bicyclo[2.2.2]octene derivatives were synthesized asymmetrically where the key step was an enzymatic resolution using a lipase. researchgate.net

Esterases are also effective. Pig liver esterase (PLE) was used in the resolution of a racemic acetate of a bicyclo[2.2.2]octane derivative. The enzyme selectively hydrolyzed the acetate of one enantiomer to the corresponding alcohol, leaving the other enantiomeric acetate untouched. researchgate.net This process provided both the alcohol and the acetate in high enantiomeric purity (>99% e.e.). researchgate.net

EnzymeSubstrateTransformationOutcomeReference
Immobilized LipaseRacemic enol acetate of bicyclo[2.2.2]octane dioneResolutionSeparation of enantiomers to yield chiral dione nih.gov
LipaseRacemic bicyclo[2.2.2]octene derivativeResolutionSynthesis of optically active bicyclo[2.2.2]octene building blocks researchgate.net
Pig Liver Esterase (PLE)Racemic exo-acetate of a bicyclo[2.2.2]octane derivativeEnantioselective hydrolysisSeparation of alcohol (−)-enantiomer and acetate (+)-enantiomer (>99% e.e.) researchgate.net

Derivatization from Key Bicyclo[2.2.2]octane Intermediates (e.g., diols, diones)

Key bicyclo[2.2.2]octane intermediates such as diols and diones are versatile platforms for the synthesis of a wide variety of derivatives. google.com Their functional groups provide handles for further chemical modification.

Bicyclo[2.2.2]octane-1,4-diol, for instance, can undergo selective monoacetylation to produce Bicyclo[2.2.2]octane-1,4-diol, monoacetate. This reaction is typically performed using an acetylating agent like acetic anhydride with controlled stoichiometry to prevent the formation of the diacetate product.

Bicyclo[2.2.2]octane-diones are also valuable precursors. 4-Substituted bicyclo[2.2.2]octane-2,6-diones can be used as substrates for enantioselective reduction, for example with baker's yeast, to yield the corresponding chiral hydroxy ketones. researchgate.net Furthermore, 1,4-disubstituted 2,3-dioxabicyclo[2.2.2]oct-5-enes can be dihydroxylated with high selectivity using osmium tetroxide to yield diols. Subsequent reduction of the peroxide bond in these diols furnishes cyclohexane-1,2,3,4-tetraols, demonstrating a pathway from a bicyclic intermediate to a highly functionalized monocyclic product. nih.gov The synthesis of these key intermediates can sometimes be challenging; for example, the synthesis of bicyclo[2.2.2]octane-2,5-diones via the Diels-Alder reaction can be complicated by polymerization. escholarship.org

Mechanistic Investigations and Reactivity Studies of Bicyclo 2.2.2 Octan 1 Ol, Acetate

Reaction Pathways of Bridgehead Alcohols and Acetates

The reactivity of bridgehead alcohols and their corresponding acetates, such as bicyclo[2.2.2]octan-1-ol and its acetate (B1210297), is significantly influenced by the stability of the resulting carbocation intermediates. In bicyclic systems like bicyclo[2.2.2]octanes, the formation of a bridgehead carbocation is generally disfavored due to increased ring strain and the inability to achieve a planar geometry, which would allow for hyperconjugation. However, these carbocations can be generated under forcing conditions or with highly reactive leaving groups. iastate.edu

Once formed, these bridgehead carbocations can undergo several reaction pathways:

Nucleophilic Substitution: Trapping of the carbocation by a nucleophile is a common pathway. The reaction of 1-bromobicyclo[2.2.2]octane with silver trifluoroacetate, for instance, generates the corresponding trifluoroacetoxy derivative via a bridgehead carbocation intermediate. iastate.edu

Elimination: Although less common for bridgehead positions due to the difficulty of forming a bridgehead double bond (Bredt's rule), elimination reactions can occur under specific conditions, leading to the formation of highly strained alkenes.

Rearrangement: Skeletal rearrangements, such as the Wagner-Meerwein rearrangement, can occur if a more stable carbocation can be formed. sci-hub.se

The solvolysis of bridgehead derivatives is a classic method for studying the stability and reactivity of these systems. The rates of solvolysis are highly dependent on the nature of the leaving group and the solvent. For example, the use of highly effective leaving groups like triflate can facilitate the formation of the otherwise unstable bridgehead carbocation. core.ac.uknasa.gov

Oxidative Transformations of Hydroxyl Groups within the Bicyclo[2.2.2]octane Framework

The oxidation of the hydroxyl group in bicyclo[2.2.2]octan-1-ol to a ketone is a challenging transformation due to the tertiary nature of the alcohol at a bridgehead position. Standard oxidation methods that proceed via C-H bond abstraction at the carbinol carbon are not applicable. However, oxidative transformations can be achieved through alternative mechanisms.

One approach involves the use of strong oxidizing agents that can operate under harsh conditions. Another strategy is to employ radical-based methods. For instance, oxidative decarboxylation of carboxylic acids at the bridgehead position using reagents like lead tetraacetate can lead to the formation of bridgehead acetates. google.com While this is not a direct oxidation of the alcohol, it represents a transformation at the same bridgehead carbon.

In related bicyclo[2.2.2]octanone systems, selenium dioxide has been used for the regioselective allylic oxidation of unsaturated derivatives, highlighting that transformations often occur at more reactive sites within the molecule, leaving the bridgehead positions untouched unless specifically targeted. msu.edu Manganese(III)-mediated oxidative transformations have also been reported to form bicyclo[2.2.2]octadiones through a formal oxidative radical [4+2] cycloaddition. nih.gov

Reduction Reactions and Functional Group Interconversions on Bicyclo[2.2.2]octane Derivatives

Reduction reactions and functional group interconversions are essential for the synthesis and modification of bicyclo[2.2.2]octane derivatives.

Reduction of Ketones and Aldehydes: Ketones and aldehydes within the bicyclo[2.2.2]octane framework can be reduced to the corresponding alcohols using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride (LiAlH₄). For example, the reduction of bicyclo[2.2.2]octane-2,6-diones with baker's yeast can proceed enantioselectively. researchgate.net

Reduction of Esters and Carboxylic Acids: Esters and carboxylic acids can be reduced to alcohols. For instance, bicyclo[2.2.2]octane-1,4-dicarboxylate can be reduced to the corresponding diol. cdnsciencepub.com

Functional Group Interconversions: The acetate group of bicyclo[2.2.2]octan-1-ol, acetate can be hydrolyzed under acidic or basic conditions to yield the parent alcohol, bicyclo[2.2.2]octan-1-ol. nih.gov The hydroxyl group can, in turn, be converted to other functionalities. For example, treatment with a sulfonyl chloride can form a sulfonate ester, a better leaving group for subsequent substitution or elimination reactions. The conversion of a hydroxyl group to a bromide has also been documented in the synthesis of various bicyclo[2.2.2]octane derivatives. nih.gov

The table below summarizes some key reduction and interconversion reactions on the bicyclo[2.2.2]octane scaffold.

Starting MaterialReagent(s)ProductReference(s)
Bicyclo[2.2.2]octane-2,6-dioneBaker's yeast(1R, 4S, 6S)-Bicyclo[2.2.2]octan-6-ol-2-one researchgate.net
Diethyl 2,5-dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylateH₂, RuO₂Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate cdnsciencepub.com
This compoundH⁺/H₂O or OH⁻Bicyclo[2.2.2]octan-1-ol nih.gov
Iodide-substituted 2-oxabicyclo[2.2.2]octane1. KOAc2. HydrolysisAlcohol-substituted 2-oxabicyclo[2.2.2]octane nih.gov

Substitution Reactions at Bridgehead and Peripheral Positions

Substitution reactions on the bicyclo[2.2.2]octane skeleton are highly dependent on the position of the leaving group.

Bridgehead Positions: Nucleophilic substitution at a bridgehead carbon, such as C1 in this compound, is notoriously difficult. Sₙ2 reactions are impossible due to the inability of the nucleophile to attack from the backside of the C-O bond, which is shielded by the cage structure. Sₙ1 reactions are also highly disfavored due to the high energy of the resulting planar bridgehead carbocation. core.ac.uknasa.gov However, under specific conditions, such as using silver salts to assist the departure of a halide leaving group, substitution can be achieved. For example, 1-bromobicyclo[2.2.2]octanes can react with nucleophiles in the presence of silver triflate. iastate.edu

Peripheral Positions: In contrast, substitution at peripheral (non-bridgehead) positions is more feasible. However, even at these positions, Sₙ2 reactions can be sterically hindered. Studies on diethyl 2,5-disubstituted bicyclo[2.2.2]octane-1,4-dicarboxylates have shown that these positions are relatively inaccessible to backside attack by nucleophiles. cdnsciencepub.com Acetolysis of a dibromide derivative at positions 2 and 5, however, proceeds readily with silver acetate in acetic acid, suggesting a carbocation-mediated mechanism. cdnsciencepub.com

The following table presents a comparison of substitution reactivity.

PositionReaction TypeFeasibilityNotesReference(s)
Bridgehead (C1)Sₙ1Very difficultRequires potent leaving groups and carbocation stabilization. iastate.educore.ac.uknasa.gov
Bridgehead (C1)Sₙ2ImpossibleBackside attack is sterically blocked by the cage structure. cdnsciencepub.com
Peripheral (e.g., C2)Sₙ1PossibleCan proceed via a secondary carbocation, which may rearrange. cdnsciencepub.com
Peripheral (e.g., C2)Sₙ2DifficultSteric hindrance from the bicyclic framework impedes backside attack. cdnsciencepub.com

Acid-Catalyzed Rearrangements and Cyclization Phenomena

Under acidic conditions, bicyclo[2.2.2]octane derivatives can undergo skeletal rearrangements, often driven by the relief of ring strain or the formation of a more stable carbocation. The Wagner-Meerwein rearrangement is a common pathway. For example, the acid-catalyzed rearrangement of 1-methyl-6-hydroxybicyclo[2.2.2]octan-2-ones leads to the formation of 4-methylbicyclo[3.2.1]oct-3-en-6-ones. mdpi.comuniroma1.it This transformation involves the migration of a carbon-carbon bond to an adjacent carbocationic center.

The reaction of 2-aminobicyclo[2.2.2]octene-5 with nitrous acid also results in a rearrangement to form bicyclo[3.2.1]octane derivatives. acs.org Similarly, the reaction of bicyclo[2.2.2]octene with N-bromosuccinimide can yield rearranged products like endo-8-bromobicyclo[3.2.1]oct-2-ene. sci-hub.se These rearrangements highlight the propensity of the bicyclo[2.2.2]octyl cation to rearrange to the more stable bicyclo[3.2.1]octyl system. gla.ac.uk

Intramolecular cyclization reactions are also a feature of appropriately substituted bicyclo[2.2.2]octane derivatives. For example, the intramolecular Diels-Alder reaction is a powerful tool for constructing the bicyclo[2.2.2]octane skeleton itself, which can then be subject to further transformations. nih.gov

Photochemical Reactions of Bicyclo[2.2.2]octane Systems

The rigid framework of the bicyclo[2.2.2]octane system makes it an excellent platform for studying photochemical reactions, as it restricts conformational flexibility and can lead to unique and specific outcomes. Photochemical reactions of bicyclo[2.2.2]octadienones have been investigated, revealing complex rearrangements. acs.org

The photochemistry of bicyclic enones, including those with a bicyclo[2.2.2]octane skeleton, is an active area of research due to their fascinating photochemical rearrangements. ijsr.net These reactions can involve intramolecular cycloadditions, rearrangements, and fragmentations, often leading to the formation of other complex polycyclic systems. For example, photochemical denitrogenation of diazabicyclo[2.2.2]heptenes can produce highly strained bicyclic compounds. researchgate.net

Comparative Reactivity Analyses with Analogous Bicyclic and Monocyclic Compounds

Comparing the reactivity of bicyclo[2.2.2]octane derivatives with other cyclic compounds provides valuable insights into the effects of ring strain, geometry, and stereoelectronics.

vs. Bicyclo[2.2.1]heptane (Norbornane): The bicyclo[2.2.2]octane system is generally considered more flexible and less strained than the bicyclo[2.2.1]heptane system. This difference in flexibility affects the rates of reactions involving carbocation intermediates. For instance, the Wagner-Meerwein rearrangement is a prominent feature in norbornyl chemistry, while the bicyclo[2.2.2]octyl cation also readily rearranges to the bicyclo[3.2.1]octyl cation. sci-hub.se However, the strain increase upon forming a bridgehead carbocation is significant in both systems, making such intermediates highly reactive. core.ac.uknasa.gov

vs. Bicyclo[1.1.1]pentane (BCP): Bicyclo[1.1.1]pentane is a highly strained, rigid molecule often used as a bioisostere for a phenyl ring. In a comparative study, the bridgehead amine of BCP was found to be exceptionally reactive in condensation reactions compared to the bridgehead amine of bicyclo[2.2.2]octane (BCO). nih.govresearchgate.net This was attributed to lower steric hindrance and higher intrinsic nucleophilicity of the BCP-amine. researchgate.net

vs. Monocyclic Compounds (e.g., Cyclohexane): The reactivity of bicyclo[2.2.2]octane derivatives differs significantly from their monocyclic analogs. The rigid, caged structure of the bicyclic system prevents chair-chair interconversions that are rapid in cyclohexane (B81311) derivatives. This conformational rigidity locks substituents into fixed axial or equatorial-like positions, leading to pronounced stereochemical effects on reactivity that are not observed in conformationally mobile cyclohexanes.

The relative solvolysis rates of bridgehead derivatives provide a quantitative measure of the strain involved in carbocation formation. The rate for 1-bromobicyclo[2.2.2]octane is significantly slower than for tert-butyl bromide, illustrating the energetic penalty of forming a non-planar carbocation.

Compound SystemKey Structural FeatureRelative Reactivity (Bridgehead)Reference(s)
Bicyclo[2.2.2]octaneSymmetrical, cagedLow core.ac.uknasa.gov
Bicyclo[2.2.1]heptaneMore strained, less flexibleVery Low sci-hub.secore.ac.uknasa.gov
Bicyclo[1.1.1]pentaneHighly strained, "propeller-like"Higher (for amine nucleophilicity) nih.govresearchgate.net
AdamantaneStrain-free, rigid cageExtremely Low core.ac.uknasa.gov
CyclohexaneFlexible, chair conformationsN/A (no bridgehead)-

Advanced Spectroscopic and Structural Elucidation of Bicyclo 2.2.2 Octan 1 Ol, Acetate and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

NMR spectroscopy stands as a cornerstone for the detailed structural analysis of bicyclo[2.2.2]octane derivatives, providing profound insights into their three-dimensional architecture.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the constitution of bicyclo[2.2.2]octane derivatives. In the case of Bicyclo[2.2.2]octan-1-ol, acetate (B1210297), the ¹H NMR spectrum in deuterochloroform (CDCl₃) notably shows a singlet at approximately δ 1.91 ppm, which is characteristic of the acetate methyl group. The rigid nature of the bicyclo[2.2.2]octane skeleton often leads to complex, overlapping multiplets for the bridge and bridgehead protons, requiring advanced techniques for full assignment.

¹³C NMR spectroscopy is particularly powerful for analyzing the carbon framework. cdnsciencepub.comacs.org The chemical shifts of the carbon atoms in the bicyclo[2.2.2]octane system are sensitive to the nature and stereochemistry of substituents. cdnsciencepub.com For instance, the presence of substituents can induce shielding or deshielding effects on nearby carbon atoms, which are invaluable for stereochemical assignments. cdnsciencepub.comcdnsciencepub.com Studies on various bicyclo[2.2.2]octane derivatives, including alcohols and ketones, have demonstrated the utility of ¹³C NMR in differentiating between isomers and understanding through-bond and through-space electronic effects. cdnsciencepub.comcdnsciencepub.com

Detailed analysis of ¹H and ¹³C NMR spectra allows for the initial structural hypothesis of bicyclo[2.2.2]octane derivatives. For example, in a series of bicyclo[2.2.2]octane compounds, the chemical shifts and coupling constants provide crucial information about the connectivity and relative orientation of the substituents. escholarship.orgnih.gov

Interactive Data Table: Representative NMR Data for Bicyclo[2.2.2]octane Derivatives
CompoundNucleusChemical Shift (ppm)MultiplicityAssignment
Bicyclo[2.2.2]octan-1-ol, acetate¹H~1.91sAcetate CH₃
1-Isopropyl-3,3-dimethylbicyclo[2.2.2]octan-2-one¹³C217.7sC=O
1-Isopropyl-3,3-dimethylbicyclo[2.2.2]octan-2-one¹³C47.8, 45.3, 28.9, 27.7, 25.2, 24.6, 17.6Bicyclic framework & isopropyl group
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid¹H--Spectra available chemicalbook.com
Bicyclo[2.2.2]octane¹³C--Spectra available nih.gov

While 1D NMR provides essential information, two-dimensional (2D) NMR techniques are often indispensable for the definitive structural assignment of complex molecules like bicyclo[2.2.2]octane derivatives. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed. acs.org

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of covalent bonds through the carbon skeleton. This is particularly useful in assigning the complex multiplets of the bicyclic framework protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is instrumental in assigning the ¹³C signals based on the already assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for establishing the connectivity between different fragments of a molecule, such as linking substituents to the bicyclic core.

For instance, in the structural elucidation of complex bicyclo[2.2.2]octane systems, 2D NMR was used to confirm the stereochemistry of tetraol derivatives. acs.org The observation of clear cross-peaks in ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectra can confirm through-space interactions between protons, providing definitive stereochemical information. acs.org Similarly, COSY, HMQC, and HMBC spectra were vital in the characterization of bridgehead hydroxy bicyclo[2.2.2]octane derivatives. acs.org

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for the analysis of fluorinated organic compounds, including bicyclo[2.2.2]octane derivatives. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR probe. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, spanning a much wider range than ¹H NMR, which aids in the differentiation of fluorine atoms in various chemical settings. wikipedia.org

In the context of bicyclo[2.2.2]octane systems, ¹⁹F NMR has been used to study the transmission of polar substituent effects through the rigid framework. acs.org For example, studies on N,N'-difluoro-1,4-diazoniabicyclo[2.2.2]octane salts have shown significant through-bond interactions between the two N-F moieties, as observed in their ¹⁹F NMR spectra. oup.comoup.com The chemical shifts of fluorinated bicyclic compounds can be influenced by factors such as ring strain and the presence of other functional groups. dovepress.comacs.org Computational methods are also being developed to predict ¹⁹F NMR chemical shifts, which can be a valuable tool in the structural elucidation of new fluorinated bicyclo[2.2.2]octane derivatives. nih.govunipd.it

Interactive Data Table: ¹⁹F NMR Chemical Shift Ranges for Representative Fluorinated Groups
Type of CompoundChemical Shift Range (ppm) (Relative to neat CFCl₃)
-F-C=O-70 to -20
-CF₃+40 to +80
-CF₂-+80 to +140
-CF-+140 to +250
-ArF-+80 to +170
Data sourced from general ¹⁹F NMR principles. ucsb.edu

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. For bicyclo[2.2.2]octane derivatives, X-ray crystallography has been instrumental in confirming the rigid cage-like structure and determining the precise stereochemistry of substituents.

Crystallographic studies on bicyclo[2.2.2]octane-1,4-diyldimethanol, for example, revealed a monoclinic crystal system with a P2₁/c space group. The analysis confirmed the characteristic rigid geometry of the bicyclo[2.2.2]octane framework and detailed the hydrogen bonding networks between adjacent molecules. In another study, the solid-state structure of a stannasilane with a bicyclo[2.2.2]octane-type framework was determined by X-ray crystallography. acs.org

Furthermore, X-ray crystallography has been used to investigate the self-assembly of chiral bicyclic keto-alcohols into supramolecular helices in the solid state, driven by intermolecular hydrogen bonding. rsc.org The technique has also been crucial in understanding the packing and conformational preferences of various other bicyclo[2.2.2]octane derivatives, including those with potential applications in materials science. rsc.orgvanderbilt.educore.ac.uk The analysis of intermolecular interactions, such as hydrogen bonds and π-π stacking, provides valuable insights into the forces that govern the crystal packing. nih.gov

Mass Spectrometry for Molecular Formula Verification and Degradation Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound and its analogs, MS is essential for confirming the molecular formula.

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile bicyclo[2.2.2]octane derivatives. nih.govnih.gov The electron ionization (EI) mass spectra of these compounds often show characteristic fragmentation patterns that can aid in their identification. For example, the mass spectrum of bicyclo[2.2.2]octane itself exhibits a series of fragment ions that are indicative of its structure. nist.gov

MS is also a valuable tool for identifying byproducts and degradation products in chemical reactions involving bicyclo[2.2.2]octane derivatives. google.com For instance, in the synthesis of 4-acetoxybicyclo[2.2.2]octan-1-ol, GC-MS was used to identify the major product as well as the presence of bicyclo[2.2.2]octane-1,4-diol. In studies of more complex systems, such as bicyclic naphthenic acids found in oil sands process water, comprehensive multidimensional gas chromatography-mass spectrometry has been employed for their identification. plymouth.ac.uk The fragmentation of 1,4-dioxabicyclo[2.2.2]octane-7,8-diol under electron ionization leads to a major decomposition product, dioxene, which can be identified by its mass-to-charge ratio. aip.org

Computational and Theoretical Chemistry Studies of Bicyclo 2.2.2 Octan 1 Ol, Acetate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like bicyclo[2.2.2]octane derivatives. These methods can elucidate electron density distribution, which is fundamental to understanding a molecule's behavior. rroij.com

Studies have employed DFT at levels such as B3LYP/6-31G* to analyze the relative stabilities of isomers and the electronic properties of the bicyclo[2.2.2]octane system. rroij.com For instance, calculations can determine the energetic differences between isomers, such as bicyclo[2.2.2]octane and bicyclo[3.2.1]octane, providing insights into their relative abundance and reactivity. rroij.comatlantis-press.com The calculated electron density can also be used to predict sites of reactivity and the nature of excited states. rroij.com

Furthermore, DFT calculations are instrumental in understanding the electronic character of derivatives. For example, in 1-phospha-4-silabicyclo[2.2.2]octane derivatives, DFT calculations have shown that the electronic nature of the phosphorus lone pair is significantly influenced by substituents on the silicon atom. arkat-usa.org This allows for the prediction of the donor power of these phosphine (B1218219) ligands. arkat-usa.org

Conformational Analysis and Molecular Mechanics Modeling of Bicyclo[2.2.2]octane Ring Strain

The bicyclo[2.2.2]octane skeleton is considered to have a relatively low degree of ring strain compared to other bicyclic systems like bicyclo[2.2.1]heptane. cdnsciencepub.com Molecular mechanics calculations have estimated this strain to be around 4-6 kcal/mol. cdnsciencepub.com This inherent rigidity makes it a valuable scaffold for studying conformational preferences and the effects of substituents.

While the parent bicyclo[2.2.2]octane can exhibit D3h symmetry, substituted derivatives may adopt a twisted D3 symmetry to alleviate steric interactions. cdnsciencepub.com Electron diffraction studies suggest a large amplitude twisting motion for the parent hydrocarbon, indicating a low energy barrier for this movement. cdnsciencepub.com

Computational modeling is also crucial for understanding the dynamics of the bicyclo[2.2.2]octane cage. Molecular dynamics simulations have been used to study the rotational motion of the bicyclo[2.2.2]octane group within crystal lattices, revealing low activation energies for rotation. nih.gov These studies highlight the cylindrical nature of the BCO fragment, which allows for rapid rotation even in the solid state. nih.gov DFT calculations have also been employed to investigate the influence of ring strain on reaction outcomes, for example, in acyl radical reactions of bicyclo[2.2.2]octenone skeletons, where the strain in fused rings can determine whether a cyclized or rearranged product is formed. acs.org

Steric and Electronic Effects of Substituents on Bicyclo[2.2.2]octane Properties

The bicyclo[2.2.2]octane framework serves as a classic model for studying the transmission of electronic effects of substituents in saturated systems, separating them from resonance effects. rsc.orgacs.org The rigid structure allows for a clear analysis of through-bond and through-space interactions.

Computational studies have been conducted to investigate the interactions between substituents at the 1 and 4 positions of the bicyclo[2.2.2]octane ring. nih.govnih.gov Methods like Substituent Effect Stabilization Energy (SESE) and analysis of the Substituent Active Region (cSAR) have been used to quantify the nature and strength of these effects. nih.gov These studies have shown that for 1,4-disubstituted bicyclo[2.2.2]octanes, the substituent effect is primarily due to through-space interactions. nih.gov

Table 1: Calculated Properties of Substituted Bicyclo[2.2.2]octane Derivatives

Substituent (X at C4)Calculated PropertyValueReference
NO2Substituent Effect Stabilization Energy (SESE)- nih.gov
CNsEDA/pEDA (for NO2 group)- nih.gov
CF3cSAR parameter- nih.gov
FGas-phase acidity (vs. parent acid)- researchgate.net
OHCalculated pKa- nih.gov
NH2NPA Charges- nih.gov

Transition State Analysis and Reaction Pathway Elucidation

Computational chemistry plays a vital role in elucidating reaction mechanisms involving bicyclo[2.2.2]octane derivatives by allowing for the study of transition states and reaction pathways. For instance, the mechanism of the Diels-Alder reaction to form the bicyclo[2.2.2]octene skeleton can be investigated computationally. arkat-usa.orgresearchgate.net

DFT calculations have been used to explore the divergent outcomes of reactions like the Hofmann rearrangement of bicyclic β-amino acids, providing insight into why certain pathways are favored over others. acs.org In the study of acyl radical reactions of bicyclo[2.2.2]octenones, DFT calculations have helped to propose a mechanism involving a two-step rearrangement through a twistane (B1239035) intermediate. acs.org

Furthermore, computational studies can help rationalize the formation of different products in rearrangements. For example, in the radical-induced rearrangement of 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters, the interplay between ring strain and radical stability, which dictates the product ratio, can be modeled. escholarship.org

Bioisosteric Design Principles and Physicochemical Property Predictions

The bicyclo[2.2.2]octane (BCO) moiety is increasingly recognized as a three-dimensional bioisostere for the para-substituted phenyl ring in drug design. pharmablock.combaranlab.org This replacement can lead to improved physicochemical properties such as increased aqueous solubility, enhanced metabolic stability, and reduced lipophilicity. nih.govresearchgate.netenamine.net

Computational methods are essential in the design and evaluation of these bioisosteric replacements. In silico studies are used to predict the physicochemical properties, drug-likeness, and pharmacokinetic profiles of BCO-containing analogues of existing drugs. researchgate.net For example, replacing a phenyl group with a BCO scaffold in the drug Imatinib resulted in a predicted decrease in the calculated logP (clogP), indicating lower lipophilicity. nih.gov

The geometric similarity between the BCO core and a para-phenyl ring is a key principle in its use as a bioisostere. The distance between the points of attachment in the BCO scaffold is comparable to that of a para-substituted phenyl group. pharmablock.com Computational analysis of these geometric parameters helps in designing new bioactive molecules where the BCO unit can effectively mimic the spatial arrangement of the phenyl ring. nih.gov

Table 2: Comparison of Physicochemical Properties of Phenyl vs. Bicyclo[2.2.2]octane (BCO) Analogs

PropertyPhenyl-Containing Compound (Imatinib)BCO-Containing AnalogReference
Calculated logP (clogP)4.53.6 nih.gov
Aqueous SolubilityLowerIncreased nih.gov
Metabolic Stability-Enhanced nih.gov

Role of Bicyclo 2.2.2 Octan 1 Ol, Acetate and Its Derivatives in Advanced Organic Synthesis Research

As Chiral Building Blocks in Asymmetric Synthesis of Complex Molecules

The synthesis of enantiomerically pure compounds is a paramount objective in medicinal chemistry and materials science. Bicyclo[2.2.2]octane derivatives, with their inherent chirality and conformational rigidity, serve as exceptional chiral building blocks. ibmmpeptide.com The well-defined spatial arrangement of substituents on the bicyclic scaffold provides a powerful tool for transferring chirality during a synthesis.

Highly functionalized bicyclo[2.2.2]octene derivatives, for instance, have been synthesized as versatile chiral building blocks for natural products like ryanodine. researchgate.net The key to their asymmetric synthesis often lies in enzymatic resolutions or regioselective Diels-Alder reactions. researchgate.net Another notable example is 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), a highly constrained bicyclic β-amino acid. ibmmpeptide.com Its rigid structure and sterically hindered bridgehead amine make it a valuable component in the synthesis of foldamers and chiral catalysts. ibmmpeptide.com The development of metal-free, enantioselective methods to produce bicyclo[2.2.2]octane-1-carboxylates further expands their utility in asymmetric synthesis. rsc.org

Key Transformations in Asymmetric Synthesis:

TransformationKey FeatureApplicationReference
Enzymatic ResolutionLipase-catalyzed transesterificationSeparation of enantiomers of bicyclo[2.2.2]octan-2-ol researchgate.net
Diels-Alder ReactionRegioselective cycloadditionSynthesis of functionalized bicyclo[2.2.2]octene derivatives researchgate.net
Tandem ReactionMetal-free, organocatalyst-mediatedEnantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates rsc.org

Scaffold for Investigating Mechanistic Organic Reactions and Carbocation Chemistry

The rigid bicyclo[2.2.2]octane framework is an ideal system for studying the mechanisms of organic reactions, particularly those involving carbocation intermediates. The constrained nature of the scaffold limits conformational changes, allowing for a clearer understanding of electronic and steric effects. The reactivity of bridgehead positions in bicyclo[2.2.2]octane systems has been a subject of extensive study, providing valuable insights into the stability and reactivity of carbocations. These studies are crucial for understanding fundamental concepts in physical organic chemistry.

Applications in Catalyst Design and Organocatalysis

The unique three-dimensional structure of bicyclo[2.2.2]octane derivatives makes them excellent scaffolds for the design of novel catalysts and ligands. ibmmpeptide.com The rigid framework allows for precise positioning of catalytic groups, leading to high levels of stereocontrol in chemical reactions.

For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) is a widely used and versatile organocatalyst in a multitude of organic transformations. eurjchem.comdntb.gov.ua Its basicity and steric accessibility make it an efficient catalyst for reactions such as Michael additions, aldol (B89426) reactions, and multicomponent reactions. eurjchem.com Furthermore, chiral diamines based on the bicyclo[2.2.2]octane scaffold, such as cis-2,5-diaminobicyclo[2.2.2]octane, have been used to create "salen" ligands for transition metal catalysts. researchgate.net These complexes have shown remarkable efficiency in asymmetric catalysis, including cyclopropanation reactions. researchgate.net The tunability of these ligands, by modifying substituents on the bicyclic framework, allows for the optimization of catalytic activity and selectivity for specific applications. researchgate.net

Design and Synthesis of Bicyclo[2.2.2]octane-based Bioisosteres in Lead Optimization

In medicinal chemistry, the concept of bioisosterism, where a portion of a molecule is replaced by another with similar physical or chemical properties, is a powerful strategy for drug design. The bicyclo[2.2.2]octane (BCO) core has emerged as a valuable three-dimensional bioisostere for the flat, two-dimensional para-phenyl group. pharmablock.com This substitution can lead to significant improvements in the physicochemical properties of drug candidates.

Comparison of Phenyl Ring and Bicyclo[2.2.2]octane Bioisostere:

Propertyp-Phenyl GroupBicyclo[2.2.2]octane (BCO)
Dimensionality2-Dimensional3-Dimensional
Fsp301.0
Bridgehead Distance~2.82 Å~2.60 Å
Key AdvantageWell-establishedImproved physicochemical properties

Precursors for Specialized Monomers in Polymer Chemistry Research

The rigid and well-defined structure of bicyclo[2.2.2]octane derivatives makes them attractive building blocks for the synthesis of specialized polymers. Bicyclo[2.2.2]octane diols and diacids, for example, are useful as specialty monomers in the production of certain polyesters and other polymers. google.com The incorporation of these rigid bicyclic units into a polymer backbone can impart unique properties to the resulting material, such as enhanced thermal stability, improved mechanical strength, and specific optical properties. The synthesis of these monomers often involves the oxidation of precursors like 1,4-dimethylene cyclohexane (B81311). google.com

Intermediates in the Synthesis of Structurally Complex Natural Products and Synthetic Analogs

The bicyclo[2.2.2]octane framework is a common structural motif in a variety of complex natural products. Consequently, derivatives of Bicyclo[2.2.2]octan-1-ol, acetate (B1210297) serve as crucial intermediates in the total synthesis of these and other structurally intricate molecules. researchgate.net The rigid bicyclic core provides a reliable platform for the stereocontrolled introduction of further functionality.

For instance, highly functionalized bicyclo[2.2.2]octene derivatives are key building blocks in the synthesis of the natural product ryanodine. researchgate.net Additionally, a Pd-catalyzed C-C activation/cross-coupling/Mizoroki-Heck cyclization sequence has been used to generate a bicyclo[2.2.2]octane intermediate for the synthesis of 14- and 15-hydroxypatchoulol. acs.org The ability to construct the bicyclo[2.2.2]octane core through various synthetic strategies, including domino reactions and Diels-Alder cycloadditions, makes it a versatile tool for synthetic chemists tackling the challenge of natural product synthesis. acs.orgacs.org

Future Directions and Emerging Research Avenues in Bicyclo 2.2.2 Octan 1 Ol, Acetate Chemistry

Development of Novel and Sustainable Synthetic Routes for Bicyclo[2.2.2]octane Scaffolds

The construction of the bicyclo[2.2.2]octane core has traditionally relied on a handful of robust reactions, most notably the Diels-Alder cycloaddition. However, the demand for structurally diverse and functionally complex derivatives necessitates the development of more innovative and sustainable synthetic strategies.

Future research is intensely focused on several key areas:

Biomimetic Approaches: Nature often provides the most elegant solutions to complex chemical syntheses. Researchers are developing unified biomimetic strategies to prepare naturally occurring bicyclo[2.2.2]diazaoctane alkaloids. researchgate.net These approaches, inspired by proposed biosynthetic pathways like intramolecular Diels-Alder reactions, offer a streamlined route to complex natural products. researchgate.netnih.gov

Sustainable and Green Chemistry: A significant push is being made towards environmentally benign synthetic methods. This includes the use of greener reaction conditions, such as aqueous mixtures, and microwave-assisted synthesis to reduce reaction times and energy consumption. arkat-usa.org The development of routes starting from readily available and cost-effective substrates is also a key consideration. d-nb.info

Synthesis of Functionalized Scaffolds: There is a growing interest in synthesizing bicyclo[2.2.2]octane scaffolds with specific functionalities, such as fluorine atoms or CF3 groups. d-nb.info These modifications can dramatically alter the physicochemical properties of the final molecule, which is particularly important in medicinal chemistry for creating bioisosteres with improved metabolic stability or binding affinity. d-nb.infonih.gov

Synthetic StrategyKey FeaturesExample Product Class
Domino ReactionOne-pot, multi-component, high atom economySpiro[bicyclo[2.2.2]octane-2,3′-indolines]
Biomimetic SynthesisInspired by natural biosynthetic pathwaysBicyclo[2.2.2]diazaoctane alkaloids
Fluorination StrategiesIntroduction of F or CF3 groupsFluorinated bicyclo[2.2.2]octane derivatives

Exploration of Unprecedented Reactivity Patterns and Rearrangements

The strained, bridged structure of the bicyclo[2.2.2]octane system gives rise to unique reactivity and makes it a fascinating platform for studying chemical rearrangements. Understanding and harnessing these transformations can unlock pathways to novel molecular architectures that are otherwise difficult to access.

Emerging research in this area includes:

Radical Rearrangements: The generation of radicals on the bicyclo[2.2.2]octane framework can trigger fascinating rearrangement cascades. For instance, a bicyclo[2.2.2]oct-5-en-2-yl radical can rearrange to the more strained but potentially more stable (depending on substituents) bicyclo[3.2.1]oct-6-en-2-yl radical via a cyclopropylcarbinyl intermediate. escholarship.org The interplay between ring strain and the stability of the radical intermediates governs the product distribution, offering a subtle means of controlling reaction outcomes. escholarship.org

Oxidative Scission: Researchers are exploring the selective cleavage of C-C bonds within the scaffold. A recent study demonstrated the oxidative scission of the C1–C2 bond in bicyclo[2.2.2]octenones. nih.gov By converting the ketone to a ketoxime and using a hypervalent iodine oxidant, the rigid bicyclic system can be fragmented to yield highly functionalized cyclohexene (B86901) frameworks, expanding the synthetic utility of the original scaffold. nih.gov

Photochemical and Catalytic Transformations: Photoinduced rearrangements of bicyclo[2.2.2]octenone systems have been used to synthesize diverse and complex molecular structures. nih.gov The future will likely see an expansion of these methods, including the use of photoredox catalysis to access new reactivity patterns under mild conditions. nih.gov The influence of substituents on the rearrangement pathways is a key area of investigation, as seen in studies of thiol-mediated acyl radical reactions. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. The bicyclo[2.2.2]octane scaffold is beginning to feature in these advanced synthetic systems.

Key developments include:

Automated Solid-Phase Synthesis: The integration of solid-phase synthesis (SPS) with continuous flow technology enables the fully automated, multi-step synthesis of complex molecules. nih.gov A prime example is the synthesis of the drug molecule prexasertib, which contains a bicyclo[2.2.2]octane-1-carboxylate moiety. nih.gov This was achieved using a compact platform where a chemical recipe file dictates the entire six-step sequence, allowing for on-demand synthesis and rapid diversification of the core structure. nih.gov

Enhanced Safety and Scalability: Flow chemistry is particularly well-suited for handling hazardous reagents or performing reactions that are highly exothermic. durham.ac.ukresearchgate.net The high surface-to-volume ratio in flow reactors allows for superior temperature control, preventing runaway reactions and suppressing the formation of side products. researchgate.net This enables the safe scale-up of reactions that would be problematic in large-scale batch reactors. durham.ac.uk

Rapid On-Demand Synthesis: Flow platforms provide a solution for the rapid, in-house manufacture of specialized building blocks. durham.ac.uk This is crucial for accelerating drug discovery programs, where the availability of diverse starting materials can be a significant bottleneck. durham.ac.ukresearchgate.net For example, a continuous flow process was developed for the gram-scale synthesis of a fluorinated bicyclo[2.2.2]octane derivative. d-nb.info

TechnologyAdvantages for Bicyclo[2.2.2]octane Synthesis
Automated SPS-FlowOn-demand synthesis, rapid analogue creation, digital recipe storage
Continuous Flow ReactorsImproved safety, precise parameter control, easy scalability

Advanced Theoretical Modeling for Predictive Chemical Design

Computational chemistry and theoretical modeling have become indispensable tools for predicting and understanding the behavior of molecules, guiding synthetic efforts, and designing new structures with desired properties.

For bicyclo[2.2.2]octane systems, these models are being applied to:

Predict Reaction Outcomes: Quantum chemistry calculations are used to predict the energy barriers and stereochemical outcomes of reactions that form the bicyclo[2.2.2]octane skeleton, such as the Diels-Alder reaction. researchgate.net These theoretical results can be benchmarked against experimental data to refine computational methods, making them more reliable and predictive. researchgate.net

Design of Bioactive Molecules: In drug discovery, molecular simulations, dynophore analyses, and free energy calculations are used to design inhibitors targeting specific enzymes. nih.gov For example, a series of rigid bicyclo[2.2.2]octenes were designed and evaluated as potential non-covalent inhibitors of the SARS-CoV-2 main protease, with computational models providing insights for future optimization. nih.gov

Understanding Physicochemical Properties: Theoretical models are employed to understand how the bicyclo[2.2.2]octane core influences the properties of materials like liquid crystals. researchgate.net By analyzing parameters such as dielectric anisotropy using methods like the Maier-Meier theory, researchers can correlate molecular structure with macroscopic properties. researchgate.net Computational methods are also vital for predicting the binding affinities of bicyclo[2.2.2]octane-based guests in host-guest complexes. acs.org

Investigation of Bicyclo[2.2.2]octane Systems in Supramolecular Chemistry and Molecular Machines

The rigidity and defined shape of the bicyclo[2.2.2]octane scaffold make it an ideal component for the construction of complex supramolecular assemblies and nanoscale molecular machines.

Exciting research frontiers in this domain are:

Molecular Rotors and Gears: The C3 symmetry and paddle-wheel shape of the 1,4-disubstituted bicyclo[2.2.2]octane unit allow it to function as a rotor in the solid state. rsc.org Researchers are investigating how these rotors interact with their environment and with each other. In some crystalline structures, the motion of adjacent bicyclo[2.2.2]octane rotors is correlated, behaving like a molecular gear train. rsc.org Computational models support these findings, suggesting that synchronized gearing motions have lower energy barriers than asynchronous "rubbing" motions. rsc.org

Host-Guest Chemistry: Bicyclo[2.2.2]octane and its derivatives are excellent guest molecules for macrocyclic hosts like cucurbiturils. chinesechemsoc.org The high affinity and specific recognition between the host and guest can be controlled by external stimuli, such as pH changes or chemical reactions. chinesechemsoc.org This allows for the construction of "smart" materials, like hydrogels, whose properties can be switched on and off by a chemical fuel cycle. chinesechemsoc.org

Functional Materials: The incorporation of bicyclo[2.2.2]octane-based rotors into crystalline materials can lead to novel properties. For example, the use of halogen bonding to assemble arrays of 1,4-bis(iodoethynyl)bicyclo[2.2.2]octane rotors has been explored as a strategy for creating functional materials with tunable dielectric properties. scispace.com The ultrafast gigahertz rotation of these components within a crystalline lattice highlights their potential in the development of advanced molecular machines and functional materials. scispace.com

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Identify the acetate methyl group (δ ~2.0 ppm in ¹H; δ ~20–22 ppm in ¹³C) and bicyclic protons (δ 1.2–2.5 ppm). The bridgehead protons exhibit distinct splitting due to restricted rotation .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 182 (C₁₁H₁₈O₂) with fragmentation patterns confirming the bicyclic structure .
  • IR Spectroscopy : C=O stretch (~1740 cm⁻¹) and C-O ester stretch (~1240 cm⁻¹) .

What computational methods are suitable for predicting the conformational stability and interaction potential of this compound with biological targets?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Assess conformational rigidity and solvent accessibility of the bicyclic core .
  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase) or receptors. The acetate group may hydrogen-bond with active-site residues, while the bicyclic scaffold provides steric complementarity .
  • DFT Calculations : Evaluate electronic effects of substituents on binding affinity and reaction pathways .

How does the rigid bicyclic framework of this compound influence its physicochemical properties compared to linear or monocyclic analogs?

Basic Research Question
The bicyclo[2.2.2]octane system imposes:

  • Enhanced Stability : Reduced ring strain compared to smaller bicyclic systems (e.g., bicyclo[1.1.1]pentane) .
  • Higher Melting Point : ~80–90°C due to rigid packing (vs. ~50°C for linear esters) .
  • Solubility : Lower aqueous solubility than monocyclic esters but improved lipid membrane permeability, making it suitable for drug delivery studies .

What strategies can be employed to resolve contradictions in reported biological activity data for this compound derivatives across different studies?

Advanced Research Question

  • Purity Validation : Use HPLC or NMR to confirm compound integrity; impurities (e.g., unreacted alcohol) may skew bioactivity results .
  • Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines). For example, conflicting COX inhibition data may arise from variations in enzyme sources .
  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing acetate with sulfonate) to isolate contributing factors .

What are the critical parameters to monitor during the purification of this compound via column chromatography or recrystallization?

Basic Research Question

  • Column Chromatography :
    • Stationary Phase : Silica gel (200–300 mesh).
    • Eluent Gradient : Start with 5% ethyl acetate in hexane, increasing to 20% .
    • Rf Value : Target 0.3–0.4 (TLC, UV visualization).
  • Recrystallization :
    • Solvent Pair : Hexane/ethyl acetate (3:1) for slow crystallization.
    • Temperature : Cool to 4°C for optimal crystal formation .

How do steric and electronic effects of the acetate group in this compound influence its reactivity in nucleophilic substitution reactions?

Advanced Research Question

  • Steric Hindrance : The bicyclic framework shields the acetate carbonyl, reducing nucleophilic attack at the ester group. Bulkier nucleophiles (e.g., tert-butoxide) show lower reactivity .
  • Electronic Effects : Electron-withdrawing acetate enhances electrophilicity of adjacent carbons, facilitating SN2 reactions at bridgehead positions under basic conditions (e.g., NaOH/EtOH) .
    Case Study : Reaction with NaN₃ yields bicyclo[2.2.2]octan-1-azide, confirming bridgehead reactivity .

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